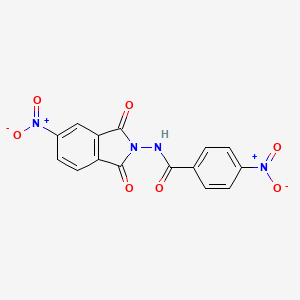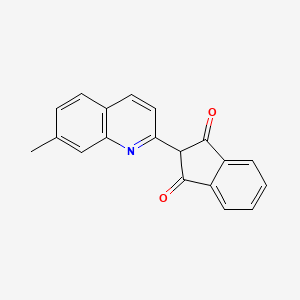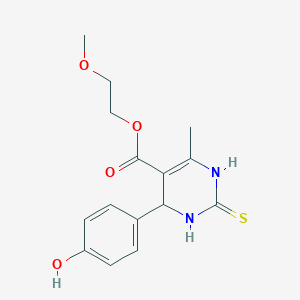![molecular formula C19H23N3O3S B4930855 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B4930855.png)
4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide, also known as DSP-4, is a chemical compound that has been widely used in scientific research. It is a selective neurotoxin that targets noradrenergic neurons, which are involved in regulating various physiological processes such as blood pressure, heart rate, and cognitive function. DSP-4 has been studied extensively in animal models and has provided insights into the role of noradrenergic neurons in various diseases and conditions.
作用机制
4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide acts as a selective neurotoxin that targets noradrenergic neurons in the brain. It is taken up by noradrenergic neurons and causes the release of noradrenaline from the neurons. This leads to the formation of reactive oxygen species, which can cause oxidative damage to the neurons and ultimately lead to their death. The mechanism of action of 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide has been extensively studied, and it is considered a valuable tool for studying the role of noradrenergic neurons in various diseases and conditions.
Biochemical and Physiological Effects:
The depletion of noradrenergic neurons by 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide has been shown to lead to changes in behavior, cognition, and physiological functions. Animal studies have shown that 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide can lead to deficits in learning and memory, changes in locomotor activity, and alterations in blood pressure and heart rate. These effects are thought to be related to the role of noradrenergic neurons in regulating these processes.
实验室实验的优点和局限性
4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide has several advantages as a tool for studying the role of noradrenergic neurons in various diseases and conditions. It is a selective neurotoxin that targets noradrenergic neurons, allowing for the specific depletion of these neurons without affecting other neuronal populations. This makes it a valuable tool for studying the role of noradrenergic neurons in various diseases and conditions. However, there are also limitations to the use of 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide. It can be difficult to administer and requires specialized equipment and expertise. Additionally, there may be species-specific differences in the response to 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide, which can limit its applicability in certain animal models.
未来方向
There are several future directions for research on 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide. One area of interest is the role of noradrenergic neurons in the development and progression of Alzheimer's disease. Studies have shown that the depletion of noradrenergic neurons by 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide can lead to deficits in learning and memory, which are hallmark symptoms of Alzheimer's disease. Further research is needed to elucidate the mechanisms underlying this relationship and to explore the potential therapeutic implications of targeting noradrenergic neurons in Alzheimer's disease. Another area of interest is the role of noradrenergic neurons in the regulation of blood pressure and heart rate. Studies have shown that the depletion of noradrenergic neurons by 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide can lead to alterations in these physiological processes. Further research is needed to explore the potential therapeutic implications of targeting noradrenergic neurons in hypertension and other cardiovascular diseases.
In conclusion, 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide is a valuable tool for studying the role of noradrenergic neurons in various diseases and conditions. Its selective neurotoxicity and ability to specifically target noradrenergic neurons make it a valuable tool for research. However, further research is needed to elucidate the mechanisms underlying its effects and to explore its potential therapeutic implications in various diseases and conditions.
合成方法
4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide can be synthesized using several methods, including the reaction of 4-aminobenzamide with 1-(2,3-dimethylphenyl)piperazine in the presence of sulfuric acid and acetic anhydride. The resulting product is then treated with sulfamic acid to yield 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide. Other methods of synthesis have also been reported, including the use of different piperazine derivatives and reaction conditions.
科学研究应用
4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide has been used extensively in scientific research to study the role of noradrenergic neurons in various diseases and conditions. It has been used in animal models of Alzheimer's disease, Parkinson's disease, depression, anxiety, and hypertension, among others. 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide has been shown to selectively deplete noradrenergic neurons in the brain, leading to changes in behavior, cognition, and physiological functions.
属性
IUPAC Name |
4-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-14-4-3-5-18(15(14)2)21-10-12-22(13-11-21)26(24,25)17-8-6-16(7-9-17)19(20)23/h3-9H,10-13H2,1-2H3,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXCJNBGYIEBKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2,4-dimethylphenyl)-3-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2(3H)-furanone](/img/structure/B4930778.png)
![5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4930790.png)

![sec-butyl (7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B4930795.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4930801.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4930808.png)
![N-{4-[({2-[(4-chlorophenyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4930815.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B4930820.png)
![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4930826.png)


![2-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4930861.png)

